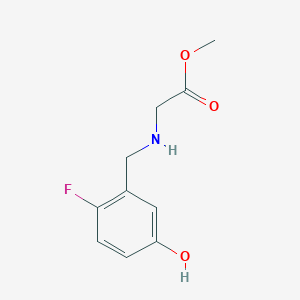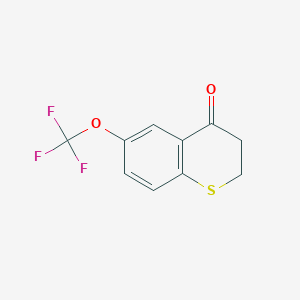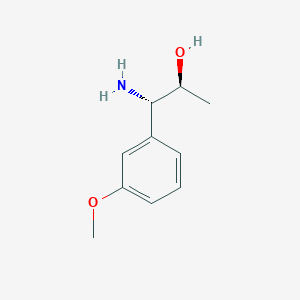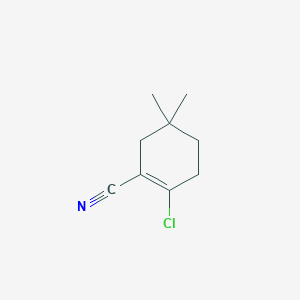
7-Amino-4-cyclopropylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-cyclopropylisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core with an amino group at the 7th position and a cyclopropyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Formation of Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline core can be constructed through cyclization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Amination: The amino group can be introduced through nucleophilic substitution or amination reactions, using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced isoquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could yield various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 7-Amino-4-cyclopropylisoquinolin-1(2H)-one can serve as a building block for more complex molecules.
Biology
The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Industry
In the chemical industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoisoquinoline: Lacks the cyclopropyl group.
4-Cyclopropylisoquinoline: Lacks the amino group.
7-Amino-4-methylisoquinoline: Has a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of both the amino group and the cyclopropyl group in 7-Amino-4-cyclopropylisoquinolin-1(2H)-one may confer unique chemical properties and biological activities, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
7-amino-4-cyclopropyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12N2O/c13-8-3-4-9-10(5-8)12(15)14-6-11(9)7-1-2-7/h3-7H,1-2,13H2,(H,14,15) |
InChI-Schlüssel |
SWUKQWBPTIOQQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CNC(=O)C3=C2C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






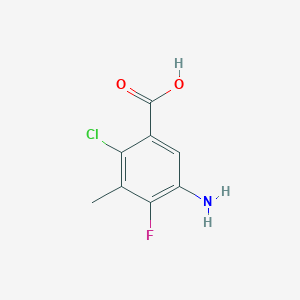


![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)

